molecular formula C8H3FN2 B156083 2-Fluoroterephthalonitrile CAS No. 1897-53-6

2-Fluoroterephthalonitrile

Cat. No.: B156083
CAS No.: 1897-53-6
M. Wt: 146.12 g/mol
InChI Key: DULBJBXBNLVFBI-UHFFFAOYSA-N
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Description

2-Fluoroterephthalonitrile is an organic compound with the molecular formula C8H3FN2 It is a derivative of terephthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroterephthalonitrile typically involves the fluorination of terephthalonitrile. One common method is the reaction of terephthalonitrile with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 130°C, for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroterephthalonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives.

Common Reagents and Conditions:

    Substitution: Alkyl Grignard reagents can be used to replace the fluorine atom.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of nitrile groups.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed:

Scientific Research Applications

2-Fluoroterephthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroterephthalonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

  • Tetrafluoroterephthalonitrile
  • Pentafluorobenzonitrile
  • Tetrachlorophthalonitrile

Comparison: 2-Fluoroterephthalonitrile is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its fully fluorinated or chlorinated counterparts. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-fluorobenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULBJBXBNLVFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172388
Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897-53-6
Record name 2-Fluoro-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1897-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
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Record name 1,4-Benzenedicarbonitrile, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroterephthalonitrile
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (20 g, 100 mmol), zinc cyanide (7 g, 60 mmol) and tetrakis(triphenylphosphine)palladium (4.6 g, 4 mmol) in DMF (100 mL) was heated at 80° C. for 4 hr. Toluene (300 mL) and saturated aqueous ammonium chloride (300 mL) were added and the layers were separated. The organic layer was washed once with saturated aqueous ammonium chloride and twice with brine. The organic phase was dried (MgSO4), filtered and concentrated. The product was purified by silica gel chromatography, eluting with a gradient of hexanes to 30% EtOAc/hexanes (11 g, 75%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (20 g, 100 mmol), zinc cyanide (7 g, 60 mmol) and tetrakis(triphenyl-phosphine)palladium (4.6 g, 4 mmol) in DMF (100 mL) was heated at 80° C. for 4 hr. Toluene (300 mL) and saturated aqueous ammonium chloride (300 mL) were added and the layers were separated. The organic layer was washed once with saturated aqueous ammonium chloride and twice with brine. The organic phase was dried (MgSO4), filtered and concentrated. The product was purified by silica gel chromatography, eluting with a gradient of hexanes to 30% EtOAc/hexanes (11 g, 75%).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-6-fluorobenzonitrile (5 g, 25 mmol) in anhydrous DMF (20 mL) was added Zinc cyanide (1.75 g, 14.9 mmol) and tetrakis(triphenylphosphine)-palladium(0) (0.6 g, 0.519 mmol). The reaction mixture was heated overnight under argon at 90° C. After cooling to room temperature, the reaction mixture was poured into ethyl acetate (150 mL) and extracted with water 50 mL, 2×30 mL, brine (30 mL), then dried over anhydrous sodium sulfate. After rotary evaporation of most solvent, the concentrated solution was loaded onto a silica column and eluted with EtOAc/Hexane (1:6). A white solid was obtained (3.73 g). 1H-NMR (300 MHz, CDCl3) δ 7.80 (m, 1H), 7.58 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Zinc cyanide
Quantity
1.75 g
Type
catalyst
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Fluoroterephthalonitrile a promising candidate for further anti-inflammatory drug development?

A1: Research focusing on non-acidic, non-steroidal anti-inflammatory drugs (NSAIDs) led to the evaluation of various cyanobenzenes, including this compound. In a study using a carrageenan-induced rat paw edema model, this compound demonstrated a 49% reduction in edema at a 200 mg/kg dose. This level of activity surpassed the 43.8% reduction observed with the reference drug phenylbutazone at 100 mg/kg. [, ] Importantly, this compound exhibited this efficacy while possessing an LD50 value greater than 300 mg/kg, indicating a wider therapeutic window compared to other tested compounds. This combination of potent anti-inflammatory activity and a seemingly favorable safety profile makes this compound an interesting candidate for further research and development. [, ]

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